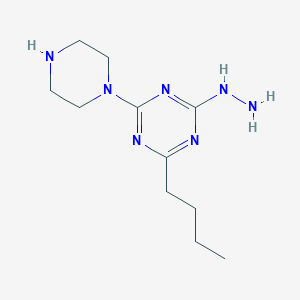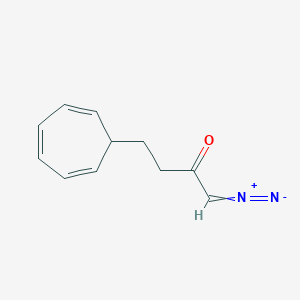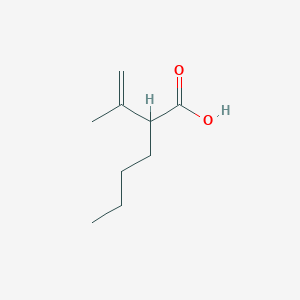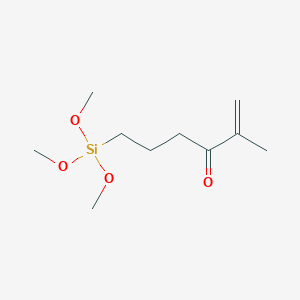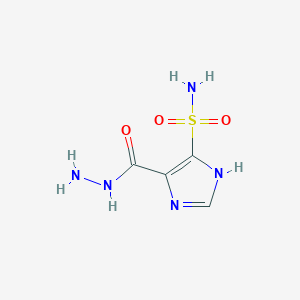
7,8-Dichloro-3-(1,2-dihydro-5H-tetrazol-5-ylidene)quinolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,8-Dichloro-3-(1,2-dihydro-5H-tetrazol-5-ylidene)quinolin-4(3H)-one is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Dichloro-3-(1,2-dihydro-5H-tetrazol-5-ylidene)quinolin-4(3H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinoline Core: Starting from aniline derivatives, the quinoline core can be synthesized through a Skraup synthesis or Friedländer synthesis.
Tetrazole Formation: The tetrazole ring can be formed by reacting the appropriate nitrile with sodium azide under acidic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming quinoline N-oxides.
Reduction: Reduction reactions could lead to the formation of dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the chlorine-substituted positions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while substitution could introduce various functional groups at the chlorine positions.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules.
Biology
Biologically, quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound might be investigated for similar activities.
Medicine
In medicine, it could be explored as a potential therapeutic agent, particularly in the treatment of infectious diseases or cancer.
Industry
Industrially, it might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action would depend on the specific biological activity being investigated. Generally, quinoline derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The tetrazole moiety might also contribute to binding interactions through hydrogen bonding or coordination with metal ions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Chloroquine: An antimalarial drug with a quinoline core.
Quinoline N-oxides: Known for their diverse biological activities.
Tetrazole derivatives: Used in pharmaceuticals for their bioisosteric properties.
Uniqueness
The uniqueness of 7,8-Dichloro-3-(1,2-dihydro-5H-tetrazol-5-ylidene)quinolin-4(3H)-one lies in its specific substitution pattern, which might confer unique biological activities or chemical reactivity compared to other quinoline or tetrazole derivatives.
Propriétés
Numéro CAS |
61338-60-1 |
|---|---|
Formule moléculaire |
C10H5Cl2N5O |
Poids moléculaire |
282.08 g/mol |
Nom IUPAC |
7,8-dichloro-3-(2H-tetrazol-5-yl)-1H-quinolin-4-one |
InChI |
InChI=1S/C10H5Cl2N5O/c11-6-2-1-4-8(7(6)12)13-3-5(9(4)18)10-14-16-17-15-10/h1-3H,(H,13,18)(H,14,15,16,17) |
Clé InChI |
ZPPYSNCDIPSIJK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C2=C1C(=O)C(=CN2)C3=NNN=N3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4-Quinazolinediamine, 6-[[(4-chlorophenyl)methyl]thio]-](/img/structure/B14594132.png)
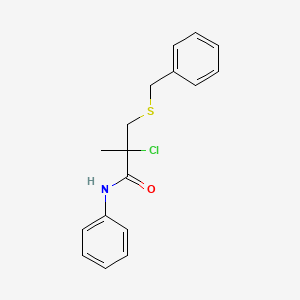

![2-[(Propan-2-yl)amino]phenyl propylcarbamate](/img/structure/B14594157.png)
![Ethanethiol, 2,2'-[1,3-propanediylbis(methylimino)]bis-](/img/structure/B14594168.png)
![1-Methyl-3,5-diphenyl-4-[2-(phenylmethanesulfonyl)ethoxy]-1H-pyrazole](/img/structure/B14594175.png)

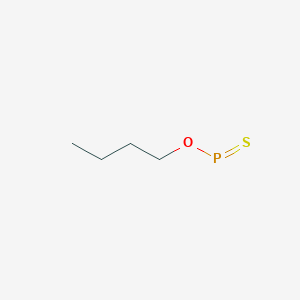
![(2Z)-3-(4-Fluorophenyl)-2-[(4-fluorophenyl)imino]-5-methyl-1,3-thiazolidin-4-one](/img/structure/B14594190.png)
